molecular formula C19H17NO4 B2369784 3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 1009674-13-8

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No. B2369784
CAS RN: 1009674-13-8
M. Wt: 323.348
InChI Key: BZYPJYMCKWWCSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the phenoxybenzoyl group, and the addition of the carboxylic acid group. The exact methods would depend on the specific reactions used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is typically acidic and can participate in a variety of reactions. The bicyclic structure could also influence the compound’s reactivity .

Scientific Research Applications

Synthesis Techniques

  • A variety of 3-azabicylo[3.1.0]hexanes, closely related to the chemical , have been synthesized through processes involving cyclopropylmagnesium carbenoids. This demonstrates the potential for novel synthesis pathways for related compounds, offering insights into the structural versatility of such chemicals (Kimura et al., 2015).

Stereochemistry and Derivatives

  • Research has been conducted on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This work highlights the chemical's flexibility and potential for creating diverse derivatives, which could be relevant to the compound (Bakonyi et al., 2013).

Chemical Transformation and Applications

  • The transformation of related azabicyclo compounds with halogens has been studied, showing their reactivity and potential applications in different chemical processes (Molchanov et al., 2001).
  • Research on the synthesis of azabicyclohexane derivatives as T-type calcium channel inhibitors indicates the potential of similar compounds in the treatment of conditions like neuropathic pain (Kim & Nam, 2016).

Biological Activity and Potential Applications

  • A study on the conformation of GABA when locked in the bicyclo[3.1.0]hexane core structure suggests potential applications in developing bioactive compounds or pharmaceuticals (Jimeno et al., 2011).

properties

IUPAC Name

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(20-11-13-10-16(13)17(20)19(22)23)12-6-8-15(9-7-12)24-14-4-2-1-3-5-14/h1-9,13,16-17H,10-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYPJYMCKWWCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

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